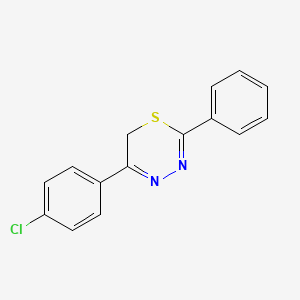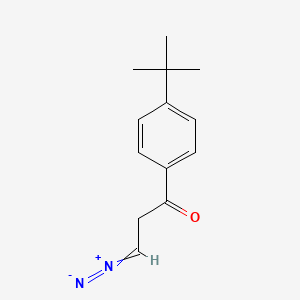
1-(4-tert-Butylphenyl)-3-diazopropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-tert-Butylphenyl)-3-diazopropan-1-one is an organic compound that features a diazo group attached to a propanone backbone, with a tert-butylphenyl substituent
Métodos De Preparación
The synthesis of 1-(4-tert-Butylphenyl)-3-diazopropan-1-one typically involves the reaction of 4-tert-butylacetophenone with diazomethane under controlled conditions. The reaction is carried out in an inert atmosphere to prevent the decomposition of the diazo compound. Industrial production methods may involve the use of more scalable and efficient processes, such as continuous flow reactors, to ensure consistent quality and yield.
Análisis De Reacciones Químicas
1-(4-tert-Butylphenyl)-3-diazopropan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the diazo group into an amine or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the diazo group or the aromatic ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(4-tert-Butylphenyl)-3-diazopropan-1-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of 1-(4-tert-Butylphenyl)-3-diazopropan-1-one involves the generation of reactive intermediates, such as carbenes, which can interact with various molecular targets. These intermediates can participate in a range of chemical reactions, leading to the formation of new bonds and the modification of existing structures. The specific pathways and targets depend on the reaction conditions and the presence of other reagents.
Comparación Con Compuestos Similares
1-(4-tert-Butylphenyl)-3-diazopropan-1-one can be compared with other diazo compounds, such as diazomethane and diazoacetates. While all these compounds share the diazo functional group, this compound is unique due to the presence of the tert-butylphenyl substituent, which imparts different steric and electronic properties. This uniqueness can influence the compound’s reactivity and the types of reactions it can undergo.
Similar compounds include:
Diazomethane: A simple diazo compound used in various organic synthesis reactions.
Diazoacetates: Compounds with a diazo group attached to an acetate moiety, used in cyclopropanation and other reactions.
Propiedades
Número CAS |
62802-64-6 |
|---|---|
Fórmula molecular |
C13H16N2O |
Peso molecular |
216.28 g/mol |
Nombre IUPAC |
1-(4-tert-butylphenyl)-3-diazopropan-1-one |
InChI |
InChI=1S/C13H16N2O/c1-13(2,3)11-6-4-10(5-7-11)12(16)8-9-15-14/h4-7,9H,8H2,1-3H3 |
Clave InChI |
WJDNBDLAQZRUEE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)C(=O)CC=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


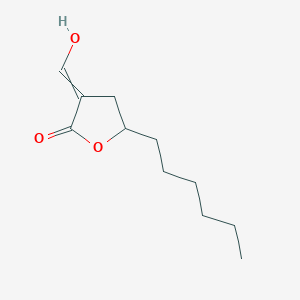

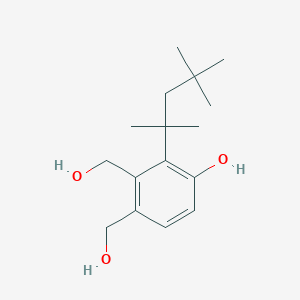
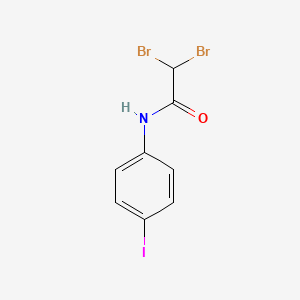
![2-{[(1-Benzothiophen-3-yl)sulfanyl]methyl}benzamide](/img/structure/B14514513.png)
![Benzyl 2-[(1H-benzimidazol-2-yl)sulfanyl]-3-oxobutanoate](/img/structure/B14514520.png)
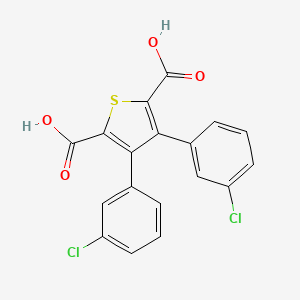
![1-Azidobicyclo[3.3.1]nonane](/img/structure/B14514547.png)
![2-Methylidene-3-{[4-(propan-2-yl)phenyl]methylidene}butanedioic acid](/img/structure/B14514551.png)
![Chloro[2-(1H-pyrazol-1-yl)phenyl]mercury](/img/structure/B14514553.png)

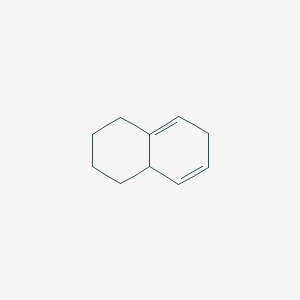
![3-{(E)-[4-(Dimethylamino)naphthalen-1-yl]diazenyl}benzene-1-sulfonic acid](/img/structure/B14514571.png)
